molecular formula C23H22N2O7S B3465465 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B3465465
M. Wt: 470.5 g/mol
InChI Key: YCTOGUZIZBMTRG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonyl group, a dimethoxyanilino moiety, and a benzodioxolyl group, making it a unique structure for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzenesulfonyl intermediate: This involves the reaction of benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine.

    Coupling with benzodioxole: The intermediate is then coupled with 1,3-benzodioxole-5-yl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound can also interact with cellular pathways, leading to effects such as cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-29-17-9-10-19(21(13-17)30-2)25(33(27,28)18-6-4-3-5-7-18)14-23(26)24-16-8-11-20-22(12-16)32-15-31-20/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTOGUZIZBMTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Reactant of Route 6
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

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